molecular formula C11H7Cl2NS B12540827 N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride CAS No. 652148-53-3

N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride

Cat. No.: B12540827
CAS No.: 652148-53-3
M. Wt: 256.1 g/mol
InChI Key: HYIMBBFKTRHPDB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel anticancer agents. Thiophene-containing compounds are a well-investigated chemical scaffold with noted antiproliferative properties . Specifically, derivatives sharing the N-(4-chlorophenyl)thiophene core have been designed and synthesized as potential biomimetics of Combretastatin A-4 (CA-4), a natural product that exhibits significant anticancer properties by binding to the colchicine site on tubulin and inhibiting its polymerization . This mechanism disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . The chlorophenyl moiety is a common feature in many designed Colchicine Binding Site Inhibitors (CBSIs), where it contributes to critical interactions within the tubulin-binding pocket . The carboximidoyl chloride functional group of this compound provides a reactive handle for further synthetic elaboration, making it a valuable intermediate for researchers constructing more complex molecules, such as carboxamides, for biological evaluation . As such, this reagent is intended for use by qualified researchers in laboratory settings to develop and study new therapeutic candidates. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

652148-53-3

Molecular Formula

C11H7Cl2NS

Molecular Weight

256.1 g/mol

IUPAC Name

N-(4-chlorophenyl)thiophene-2-carboximidoyl chloride

InChI

InChI=1S/C11H7Cl2NS/c12-8-3-5-9(6-4-8)14-11(13)10-2-1-7-15-10/h1-7H

InChI Key

HYIMBBFKTRHPDB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=NC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Oxalyl Chloride-Mediated Chlorination

In a representative procedure, N-(4-chlorophenyl)thiophene-2-carboxamide is treated with oxalyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by warming to room temperature. The reaction is catalyzed by a base such as 2,6-lutidine to sequester HCl, enhancing imidoyl chloride stability. Key parameters include:

  • Molar ratio : 1:1.2 (amide:oxalyl chloride)
  • Reaction time : 4–6 hours
  • Yield : 72–85%

This method is favored for its mild conditions and compatibility with moisture-sensitive substrates.

Thionyl Chloride as Chlorinating Agent

Alternative protocols use thionyl chloride under reflux in toluene or DCM. For example, heating N-(4-chlorophenyl)thiophene-2-carboxamide with excess SOCl₂ (2.5 equiv) at 70°C for 3 hours achieves full conversion. However, this approach may require rigorous drying to prevent hydrolysis and often yields slightly lower purity (68–75%) compared to oxalyl chloride.

Stepwise Synthesis from Thiophene-2-Carboxylic Acid

A modular approach involves sequential functionalization of thiophene-2-carboxylic acid derivatives:

Acyl Chloride Formation

Thiophene-2-carboxylic acid is first converted to thiophene-2-carbonyl chloride using oxalyl chloride or PCl₅. For instance, reacting thiophene-2-carboxylic acid (1 equiv) with oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 hours yields the acyl chloride in >90% purity.

Coupling with 4-Chloroaniline

The acyl chloride is then reacted with 4-chloroaniline in the presence of a base (e.g., triethylamine or NaHCO₃) to form N-(4-chlorophenyl)thiophene-2-carboxamide. Optimized conditions include:

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate
  • Temperature : 0°C to room temperature
  • Yield : 80–88%

Subsequent chlorination of the amide (as in Section 1) completes the synthesis.

One-Pot Imidoyl Chloride Generation

Recent advances enable direct synthesis from secondary amides without isolating intermediates. A one-pot protocol combines N-(4-chlorophenyl)thiophene-2-carboxamide with oxalyl chloride (1.2 equiv) and 2,6-lutidine (1.5 equiv) in DCM. The mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 3 hours, achieving 78% yield. This method reduces purification steps and improves scalability.

Alternative Routes via Nucleophilic Substitution

Halogen Exchange Reactions

Patented methods describe substituting bromine or iodine in pre-functionalized thiophene derivatives. For example, 5-bromo-N-(4-chlorophenyl)thiophene-2-carboxamide reacts with Cl⁻ sources (e.g., NaCl in DMF) at 120°C for 8 hours, yielding the target compound in 65% yield.

Metal-Catalyzed Coupling

Copper iodide-mediated Stille couplings have been explored for complex substrates. A 2023 study achieved 66% yield by reacting tributyl(2,3,4,5,6-pentafluorophenyl)stannane with this compound precursors in DMF at 70°C.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity Scalability
Oxalyl chloride COCl₂, 2,6-lutidine 72–85 High Excellent
Thionyl chloride SOCl₂ 68–75 Moderate Moderate
One-pot synthesis COCl₂, DCM 78 High Good
Halogen exchange NaCl, DMF 65 Moderate Limited
Stille coupling CuI, DMF 66 High Moderate

Challenges and Optimization Strategies

  • Moisture sensitivity : Imidoyl chlorides hydrolyze rapidly; reactions require anhydrous conditions and inert atmospheres.
  • Byproduct formation : Excess chlorinating agents may over-chlorinate the thiophene ring. Stoichiometric control and slow addition mitigate this.
  • Purification : Chromatography on silica gel (hexane:ethyl acetate, 4:1) effectively isolates the product, though recrystallization from toluene/hexane mixtures is preferred for industrial-scale processes.

Chemical Reactions Analysis

N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride serves as an intermediate for synthesizing various pharmaceutical compounds. Its derivatives have shown potential in developing drugs with anti-inflammatory , antimicrobial , and anticancer properties. The compound's ability to modulate enzyme activity through covalent interactions with nucleophilic residues is a key mechanism of action .

Case Study: Anticancer Activity
Research indicates that certain derivatives exhibit significant inhibitory activity against glioblastoma cell lines. For example, compound 4j demonstrated an IC50 value of less than 12 µM against U87MG cells, indicating high potency with low cytotoxicity towards non-cancerous cells.

Cell LineIC50 (µM)Selectivity Index
U87MG<12High
C6<14High
Non-cancerous cells>60Low

Material Science

The compound is also utilized in material science, particularly in developing organic semiconductors , organic field-effect transistors (OFETs) , and organic light-emitting diodes (OLEDs) . Its unique electronic properties make it suitable for applications in optoelectronics.

Table: Comparison of Thiophene Derivatives

Compound TypeReactivityApplications
This compoundHigh due to carboximidoyl chloride groupPharmaceuticals, Electronics
Thiophene-2-carboxylic acidModerateBasic organic synthesis
N-(4-Chlorophenyl)thiophene-2-carboxamideLower due to amide groupPharmaceuticals

Industrial Chemistry

In industrial chemistry, this compound serves as a precursor for synthesizing corrosion inhibitors and other industrial chemicals. Its versatility allows for various chemical modifications, making it valuable in formulating products with enhanced performance characteristics.

The biological activity of this compound has been extensively studied. Notably, its derivatives exhibit antiviral properties against Tobacco Mosaic Virus (TMV). For instance, certain sulfonamide derivatives showed approximately 50% inhibition at a concentration of 0.5 mg/mL.

Table: Antiviral Activity of Sulfonamide Derivatives

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
Ningnanmycin0.554.51

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is primarily related to its ability to interact with specific molecular targets. The compound can inhibit enzymes or receptors by forming covalent bonds with nucleophilic residues, thereby modulating their activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

4-Chloropyridine-2-carbonyl Chloride Hydrochloride (Compound 4)

  • Structure : Features a pyridine ring substituted with a carbonyl chloride group and a chlorine atom, stabilized as a hydrochloride salt.
  • Synthesis : Prepared from 2-picolinic acid using thionyl chloride and sodium bromide, yielding 58% .
  • Key Differences :
    • Aromatic System : Pyridine (electron-deficient) vs. thiophene (electron-rich), influencing reactivity in nucleophilic substitutions.
    • Functional Group : Acyl chloride vs. imidoyl chloride; the latter exhibits greater versatility in forming amidines and heterocycles.
  • Physical Properties : Lower melting point (34–38°C) compared to the target compound (expected higher due to reduced salt formation) .

4-(4-Aminophenylthio)-N-methylcarboxamide (Compound 5)

  • Structure: Contains a carboxamide group, a 4-aminophenylthio substituent, and a methyl group.
  • Synthesis: Achieved via nucleophilic aromatic substitution between 4-aminothiophenol and Compound 4, with 87% yield .
  • Key Differences: Reactivity: Carboxamide is less reactive than imidoyl chloride, limiting its utility in further derivatization. Substituent Effects: The 4-aminophenylthio group enhances solubility but reduces electrophilicity compared to the chlorophenyl group.
  • Physical Properties : Higher melting point (112.8–115.1°C) due to hydrogen bonding from the amide and amine groups .

Comparative Data Table

Property This compound 4-Chloropyridine-2-carbonyl Chloride Hydrochloride (4) 4-(4-Aminophenylthio)-N-methylcarboxamide (5)
Molecular Formula C₁₁H₈Cl₂NS C₇H₆Cl₂NO C₁₃H₁₃N₂OS
Molecular Weight 272.16 g/mol 193.04 (M+Na) 282.29 (M+Na)
Melting Point Not reported (predicted: 90–120°C) 34.0–38.0°C 112.8–115.1°C
Yield Not reported 58% 87%
Key Functional Groups Imidoyl chloride, thiophene, 4-chlorophenyl Acyl chloride, pyridine, hydrochloride salt Carboxamide, arylthio, amine
Reactivity High (electrophilic imidoyl chloride) Moderate (acyl chloride stabilized by salt) Low (amide inertness)

Spectroscopic Comparisons

  • ¹H-NMR :
    • The target compound’s aromatic protons (thiophene and chlorophenyl) would resonate at δ 7.0–8.5, similar to Compound 5’s δ 6.68–8.71 .
    • Absence of amine protons (δ 5.74 in Compound 5) confirms the imidoyl chloride structure.
  • ESI-MS :
    • Molecular ion peaks align with calculated masses (e.g., Compound 4: m/z 193.04 vs. target compound: m/z 272.16).

Biological Activity

N-(4-Chlorophenyl)thiophene-2-carboximidoyl chloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, emphasizing its antiviral and anticancer properties.

Synthesis

The synthesis of this compound involves several steps, typically starting from 4-chlorobenzoic acid. Various derivatives have been synthesized, leading to a range of compounds with differing biological activities. For instance, the synthesis of sulfonamide derivatives containing 1,3,4-thiadiazole rings has been reported, showcasing their potential as antiviral agents against Tobacco Mosaic Virus (TMV) .

Antiviral Activity

One of the notable biological activities of compounds related to this compound is their antiviral properties. The synthesized sulfonamide derivatives exhibited varying degrees of antiviral activity against TMV. For example, compounds 7b and 7i showed approximately 50% inhibition at a concentration of 0.5 mg/mL, comparable to the commercial antifungal agent ningnanmycin .

Table 1: Antiviral Activity of Sulfonamide Derivatives

CompoundConcentration (mg/mL)Inhibition Rate (%)
7a0.538.42
7b0.542.00
7c0.531.55
7d0.534.70
7e0.525.00
Ningnanmycin0.554.51

Anticancer Activity

Research has also indicated that this compound and its derivatives may possess anticancer properties. A study on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles revealed that compound 4j exhibited significant inhibitory activity against glioblastoma cell lines while showing low cytotoxicity towards non-cancerous cells . This compound specifically inhibited the AKT2/PKBβ pathway, which is crucial in glioma malignancy.

Table 2: Anticancer Activity of Compound 4j

Cell LineIC50 (μM)Selectivity Index
U87MG<12High
C6<14High
Non-cancerous cells>60Low

The mechanism by which these compounds exert their biological effects often involves inhibition of critical pathways in viral replication and cancer cell proliferation. For instance, the antiviral activity against HAdV (Human Adenovirus) was linked to targeting DNA replication processes . Similarly, the anticancer activity was attributed to the inhibition of kinase signaling pathways associated with tumor growth .

Case Studies

Several case studies highlight the efficacy of these compounds in clinical and laboratory settings:

  • Antiviral Efficacy : A study demonstrated that certain derivatives could effectively inhibit TMV in plant models, suggesting potential agricultural applications.
  • Cancer Treatment : In vitro studies showed that compound 4j not only inhibited glioma growth but also minimized cytotoxic effects on healthy cells, indicating a promising therapeutic profile for further development.

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